molecular formula C11H16Cl2N2O2 B2462097 (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride CAS No. 1049754-26-8

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

Cat. No.: B2462097
CAS No.: 1049754-26-8
M. Wt: 279.16
InChI Key: DGQLOPMGCQRXTK-NKRBYZSKSA-N
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Description

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a pyridin-4-ylmethyl group and a carboxylic acid group, forming a dihydrochloride salt. Its unique structure allows for diverse applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Pyridin-4-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-4-ylmethyl halide under basic conditions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a pharmacological tool for studying receptor interactions.

    Industry: The compound is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride
  • (2S,4R)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride
  • (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid monohydrochloride

Uniqueness

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is unique due to its specific stereochemistry and the presence of the pyridin-4-ylmethyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure allows it to interact with various biological pathways, making it a subject of interest in drug development and synthesis.

  • Molecular Formula : C11_{11}H16_{16}Cl2_2N2_2O2_2
  • Molecular Weight : 279.16 g/mol
  • CAS Number : 1049754-26-8
  • Storage Conditions : Should be kept in an inert atmosphere at 2-8°C to maintain stability .

The biological activity of this compound is primarily attributed to its ability to act as a building block in peptide synthesis and its role in modulating specific biological pathways. The pyrrolidine structure contributes to its ability to mimic natural amino acids, facilitating interactions with various receptors and enzymes.

Biological Applications

  • Peptide Synthesis : The compound is extensively utilized in solid-phase peptide synthesis, enabling the construction of complex peptide structures that are essential for therapeutic applications .
  • Drug Development : Research indicates that it plays a crucial role in developing new drugs targeting specific biological pathways, enhancing the efficacy and selectivity of therapeutic agents .
  • Neuroscience Research : It has been employed in synthesizing neuroactive compounds, contributing to studies on neurological disorders and potential treatments .

Case Studies and Research Findings

Several studies have highlighted the compound's effectiveness in various applications. Below are key findings from recent research:

StudyFindings
Study on Arginase Inhibition A related family of compounds showed up to a 1000-fold increase in potency as arginase inhibitors, suggesting potential for similar derivatives like this compound .
Neuroactive Compounds The compound has been used as a precursor for synthesizing neuroactive agents that may aid in treating conditions such as depression and anxiety .
Peptide Therapeutics Its incorporation into peptide chains has been shown to enhance the stability and bioactivity of therapeutic peptides .

Safety and Toxicology

While the compound exhibits promising biological activity, safety data indicates potential hazards:

  • Signal Word : Warning
  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-6-9(7-13-10)5-8-1-3-12-4-2-8;;/h1-4,9-10,13H,5-7H2,(H,14,15);2*1H/t9-,10+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQLOPMGCQRXTK-NKRBYZSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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